Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15317724
InChI: InChI=1S/C21H21NO4/c1-3-14-5-10-19-18(11-14)16(13-26-19)12-20(23)22-17-8-6-15(7-9-17)21(24)25-4-2/h5-11,13H,3-4,12H2,1-2H3,(H,22,23)
SMILES:
Molecular Formula: C21H21NO4
Molecular Weight: 351.4 g/mol

Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate

CAS No.:

Cat. No.: VC15317724

Molecular Formula: C21H21NO4

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate -

Specification

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
IUPAC Name ethyl 4-[[2-(5-ethyl-1-benzofuran-3-yl)acetyl]amino]benzoate
Standard InChI InChI=1S/C21H21NO4/c1-3-14-5-10-19-18(11-14)16(13-26-19)12-20(23)22-17-8-6-15(7-9-17)21(24)25-4-2/h5-11,13H,3-4,12H2,1-2H3,(H,22,23)
Standard InChI Key ULHDCEIGYYWVKY-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)C(=O)OCC

Introduction

Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate is a complex organic compound featuring a benzofuran moiety, known for its diverse biological activities. This compound belongs to the class of benzofurans, characterized by their unique fused ring structure that includes both benzene and furan rings. The presence of ethyl and acetyl functional groups suggests potential applications in medicinal chemistry, particularly influencing its pharmacological properties.

Synthesis

The synthesis of Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate typically involves multiple synthetic steps. These methods often utilize catalysts such as palladium for facilitating coupling reactions and various protective group strategies to ensure selectivity during synthesis.

Table 2: Synthesis Overview

StepDescription
1.Formation of benzofuran core
2.Introduction of acetyl group
3.Coupling with amino benzoate moiety
CatalystsPalladium
Protective GroupsVarious

Biological Activities and Applications

Benzofurans, including Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate, are of interest in medicinal chemistry due to their potential biological activities. Modifications to the benzofuran structure can enhance activity against targets such as Mycobacterium tuberculosis, suggesting applications in drug discovery and development.

Table 3: Potential Biological Activities

ActivityDescription
AntimicrobialPotential activity against Mycobacterium tuberculosis
Pharmacological PropertiesInfluenced by ethyl and acetyl groups

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